
1,2-Ethanedisulfonic acid
Overview
Description
1,2-Ethanedisulfonic acid (CAS: 110-04-3) is a diprotic sulfonic acid with the molecular formula C₂H₆O₆S₂ and a molecular weight of 190.20 g/mol (anhydrous) or 226.22 g/mol (dihydrate). It features two sulfonic acid groups (-SO₃H) attached to adjacent carbon atoms, enabling unique chemical behavior such as strong acidity (pKa < 1) and bidentate coordination capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Ethanedisulfonic acid can be synthesized through several methods:
Reaction of Ethanesulfonic Acid with Sulfur Dioxide: Ethanesulfonic acid reacts with sulfur dioxide to form this compound, which can then be hydrated to form the dihydrate.
Reaction of Sulfonyl Chloride with Sulfur Dioxide: Sulfonyl chloride reacts with sulfur dioxide to produce 1,2-ethanedisulfonyl chloride, which is then hydrolyzed to form this compound.
Industrial Production Methods:
In industrial settings, this compound is typically produced by the reaction of sodium sulfite with 1,2-dichloroethane under reflux conditions. The resulting sodium ethanedisulfonate is then converted to the free acid using a strong acid cation exchange resin .
Chemical Reactions Analysis
Types of Reactions:
1,2-Ethanedisulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form ethanesulfonic acid.
Substitution: It can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus pentachloride.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanesulfonic acid.
Substitution: Various substituted ethanesulfonic acid derivatives.
Scientific Research Applications
1,2-Ethanedisulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-ethanedisulfonic acid involves its strong acidic properties. It can donate protons (H⁺ ions) readily, which can interact with various molecular targets and pathways. In pharmaceutical formulations, the acid forms salts with active ingredients, enhancing their solubility and stability, thereby improving their bioavailability .
Comparison with Similar Compounds
Key Properties:
- Melting Point : 109–113°C (dihydrate)
- Solubility: Highly water-soluble; stable in non-aqueous solvents like acetone and dichloromethane.
- Applications :
Comparison with Structurally Similar Compounds
1,3-Propanedisulfonic Acid
Key Difference : The shorter carbon chain in this compound enhances its rigidity and acidity, making it more suitable for forming stable 1:1 host-guest complexes in macrocyclic systems.
Ethanedioic Acid (Oxalic Acid)
Key Difference : Sulfonic acid groups confer superior thermal stability and lower toxicity compared to carboxylic acids, favoring this compound in pharmaceutical salt formulations.
Hydrochloric Acid (HCl)
Key Difference : this compound avoids hydrate-related instability issues, making it preferable for amorphous solid dispersions in drug delivery.
Sodium Ethane-1,2-disulfonate
Key Difference : The sodium salt offers enhanced solubility and ionic conductivity, ideal for electrochemical applications, while the acid form is better suited for catalysis.
Pharmaceutical Relevance
This compound forms edisylate salts with drugs like delamanid, improving solubility and bioavailability in amorphous solid dispersions. Its non-hygroscopic nature outperforms hydrochlorides in humid environments.
Supramolecular Chemistry
In pyrido-cyclophane macrocycles, this compound acts as a bidentate guest, forming 1:1 complexes with precise geometry (10.50 Å between pyridine moieties). This contrasts with oxoacids, which form 1:2 complexes due to monodentate coordination.
Material Science
The acid reacts with bismuth oxide under hydrothermal conditions to create a 3D-coordinated bismuth hydroxide network, a rare example of sulfonate-based metal-organic frameworks.
Biological Activity
1,2-Ethanedisulfonic acid (EDSA), also known as ethane-1,2-disulfonic acid, is a sulfonic acid derivative with notable chemical properties and biological activities. This article reviews the biological activity of EDSA, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
- Chemical Formula : C₂H₆O₆S₂
- Molecular Weight : 226.2 g/mol
- CAS Number : 110-04-3
- Appearance : Colorless crystals or white powder
Pharmacological Properties
This compound has been studied for its role in various biological systems. Its primary applications are in pharmaceuticals and as a reagent in biochemical research.
Pharmacokinetics
Research indicates that EDSA can influence the pharmacokinetics of certain drugs. For example, it has been shown to enhance the solubility and bioavailability of compounds like Mirabegron, a β3-adrenoceptor agonist used for treating overactive bladder syndrome. In studies involving rat models, co-administration of EDSA with Mirabegron resulted in significant increases in the drug's absorption rates and systemic exposure compared to controls .
Parameter | Control Group (MBR) | MBR + EDSA (MBR-EFA) | MBR + NDA (MBR-NDA) |
---|---|---|---|
AUC (0-24h) | 100% | 178% | 234% |
Cmax (1) | 100% | 143% | 195% |
Time to Max Concentration | 30 min | 30 min | 30 min |
Toxicity and Safety Profile
The safety profile of EDSA has been assessed in various studies. It is classified as a corrosive material that can cause severe irritation upon contact with skin or eyes. Ingestion may lead to serious internal damage due to its corrosive nature .
Toxicological Data
- Acute Toxicity : Limited data available; however, it is noted to cause severe swelling and damage to tissues upon ingestion.
- Skin Irritation : Classified as Category 1C; causes severe skin irritation.
- Eye Damage : Classified as Category 1; can cause serious eye damage.
Biological Activity Studies
-
Cell Culture Studies :
In vitro studies have demonstrated that EDSA can modulate cellular responses in various human cell lines. For instance, it has been shown to influence cell proliferation and apoptosis in cancer cell lines, suggesting potential applications in oncology research. -
Animal Studies :
Animal studies have highlighted the compound's role in enhancing drug delivery systems. For example, when used as a co-formulant with other therapeutic agents, EDSA improved the pharmacokinetic profiles of these agents significantly .
Case Study 1: Drug Formulation
In a formulation study involving Mirabegron and EDSA, researchers found that the combination led to improved absorption characteristics compared to Mirabegron alone. The study demonstrated that the inclusion of EDSA not only increased solubility but also enhanced the overall efficacy of the treatment regimen for overactive bladder syndrome .
Case Study 2: Cancer Research
Another study investigated the effects of EDSA on cancer cell lines. The results indicated that EDSA could induce apoptosis in specific cancer types while promoting cell cycle arrest. These findings point towards its potential use as an adjunct therapy in cancer treatment protocols .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,2-Ethanedisulfonic acid critical for its application in non-aqueous host-guest systems?
- Methodological Answer : The compound's bidentate sulfonate groups enable coordination with macrocyclic hosts. Key properties include solubility in polar solvents (e.g., water and dioxane) and thermal stability. Conflicting melting points are reported: 109–113°C (experimental measurements) vs. 173°C (CRC Handbook) . Researchers should verify purity and crystallization conditions to resolve discrepancies. Structural characterization via FTIR and X-ray crystallography can confirm antiperiplanar sulfonate conformations .
Q. How is this compound synthesized, and what analytical techniques ensure purity?
- Methodological Answer : Synthesis typically involves sulfonation of ethylene derivatives. Purity is assessed via:
- Titration : Acid-base titration to quantify sulfonic acid groups.
- Chromatography : HPLC or GC-MS to detect impurities (e.g., sulfonate esters) .
- Spectroscopy : NMR (¹H/¹³C) to confirm molecular structure and absence of side products .
Advanced Research Questions
Q. How does this compound facilitate 1:1 host-guest complexation with pyrido-cyclophanes, and what spectroscopic methods validate these interactions?
- Methodological Answer : The acid acts as a bidentate guest, forming stable complexes via sulfonate-pyridine interactions. Experimental validation includes:
- Circular Dichroism (CD) : Detects conformational changes in the host upon binding .
- Computational Modeling : DFT optimizations reveal a half-chair conformation with a 10.50 Å distance between pyridine nitrogens, corroborated by experimental CD spectra .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry .
Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) for gas separation?
- Methodological Answer : In ZU-610 MOFs, the acid anchors Cu²⁺ clusters via sulfonate groups, forming 1D chains linked by isonicotinic acid. Characterization methods include:
- X-ray Diffraction (XRD) : Confirms framework topology.
- Gas Adsorption Isotherms : Demonstrates selective C₂H₂/CO₂ separation (kinetic diameter: 3.3 Å vs. 3.3 Å) via pore-size tuning .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Strategies include:
- Thermogravimetric Analysis (TGA) : Detects hydration/decomposition events.
- Differential Scanning Calorimetry (DSC) : Measures phase transitions under controlled conditions.
- Cross-Referencing : Compare data from peer-reviewed studies (e.g., CRC Handbook vs. experimental SDS ).
Q. What analytical strategies detect sulfonate ester derivatives of this compound in pharmaceutical intermediates?
- Methodological Answer : Esters (e.g., methyl/ethyl derivatives) are monitored via:
- GC-MS Post-Derivatization : React with sodium iodide to form volatile alkyl iodides .
- LC-MS/MS : Direct quantification in complex matrices using collision-induced dissociation.
- Limit of Detection (LOD) : Validated at sub-ppm levels for regulatory compliance .
Q. Data Contradiction & Experimental Design
Q. How do researchers address conflicting data on the aqueous solubility of this compound in drug formulation studies?
- Methodological Answer : Solubility varies with pH and counterion selection. Preformulation studies should:
- pH-Solubility Profiling : Measure solubility across physiological pH ranges.
- Salt Screening : Compare disodium salts (e.g., 5325-43-9) for improved stability and solubility .
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
Q. What computational tools predict the coordination behavior of this compound in supramolecular chemistry?
- Methodological Answer :
Properties
IUPAC Name |
ethane-1,2-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXGSQYZLGZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149089 | |
Record name | 1,2-Ethanedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110-04-3 | |
Record name | 1,2-Ethanedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-ethanedisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-ETHANEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL69Y31QQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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